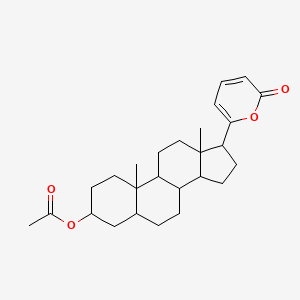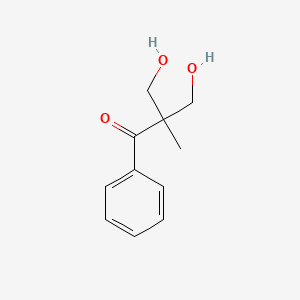
3-Hydroxy-2-(hydroxymethyl)-2-methyl-1-phenylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-2-(hydroxymethyl)-2-methyl-1-phenylpropan-1-one is an organic compound with a complex structure that includes hydroxyl, methyl, and phenyl groups
Vorbereitungsmethoden
The synthesis of 3-Hydroxy-2-(hydroxymethyl)-2-methyl-1-phenylpropan-1-one can be achieved through several routes. One common method involves the reaction of 2,2-bis(hydroxymethyl)propanoic acid with benzyl bromide . This reaction typically occurs in the presence of a base such as sodium hydroxide, and the product is purified through recrystallization or distillation.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.
Analyse Chemischer Reaktionen
3-Hydroxy-2-(hydroxymethyl)-2-methyl-1-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups through reactions with halides or other nucleophiles. For example, reacting with acetyl chloride can yield esters.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with sodium borohydride produces alcohols.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-2-(hydroxymethyl)-2-methyl-1-phenylpropan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties. Researchers investigate its interactions with biological molecules to understand its effects on cellular processes.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: The compound is used in the production of polymers and resins. Its chemical properties make it suitable for creating materials with specific characteristics, such as enhanced durability or flexibility.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-2-(hydroxymethyl)-2-methyl-1-phenylpropan-1-one involves its interaction with various molecular targets. The hydroxyl groups in the compound can form hydrogen bonds with proteins and enzymes, potentially altering their activity. Additionally, the phenyl group may interact with hydrophobic regions of biological molecules, influencing their function.
The pathways involved in the compound’s effects depend on its specific application. For example, in antimicrobial research, the compound may disrupt bacterial cell membranes, leading to cell death. In antioxidant studies, it may neutralize free radicals, preventing cellular damage.
Vergleich Mit ähnlichen Verbindungen
3-Hydroxy-2-(hydroxymethyl)-2-methyl-1-phenylpropan-1-one can be compared with other similar compounds, such as:
2-Hydroxy-2-methyl-1-phenylpropan-1-one: This compound lacks the additional hydroxymethyl group, which may affect its reactivity and applications.
3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid: This compound has a carboxylic acid group instead of a phenyl group, leading to different chemical properties and uses.
2,2-Bis(hydroxymethyl)propanoic acid: This compound is a precursor in the synthesis of this compound and has different applications due to its simpler structure.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for chemical modifications and diverse applications.
Eigenschaften
CAS-Nummer |
15121-81-0 |
|---|---|
Molekularformel |
C11H14O3 |
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
3-hydroxy-2-(hydroxymethyl)-2-methyl-1-phenylpropan-1-one |
InChI |
InChI=1S/C11H14O3/c1-11(7-12,8-13)10(14)9-5-3-2-4-6-9/h2-6,12-13H,7-8H2,1H3 |
InChI-Schlüssel |
XCRYELYGNRRKHN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CO)(CO)C(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


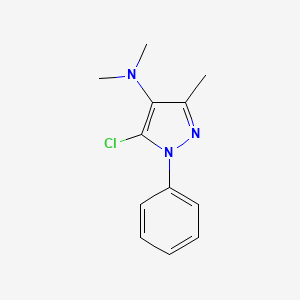
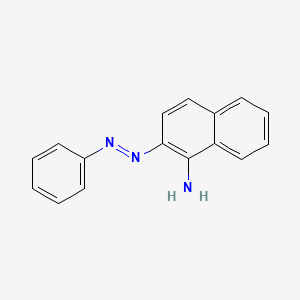
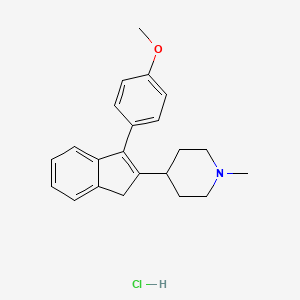
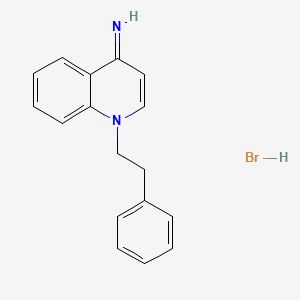
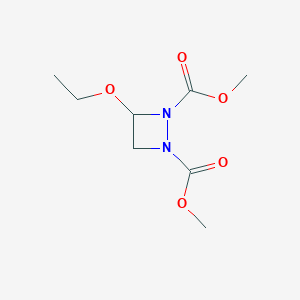
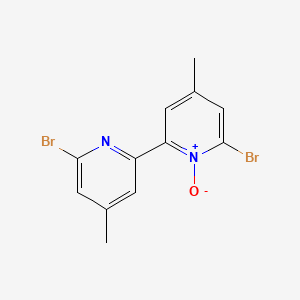
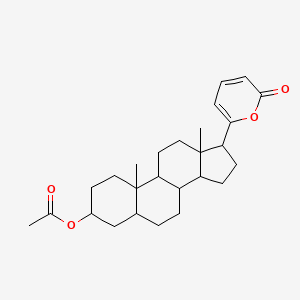
![3-Methyl-1-[2,4,6-trihydroxy-3-(3-methylbutyl)phenyl]butan-1-one](/img/structure/B14704498.png)
![3-[(1-Chloropropan-2-YL)oxy]hexane](/img/structure/B14704501.png)
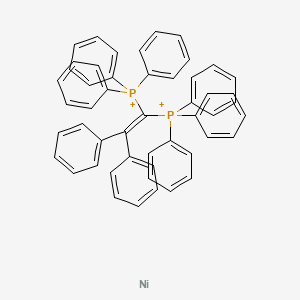
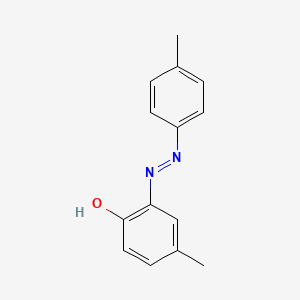
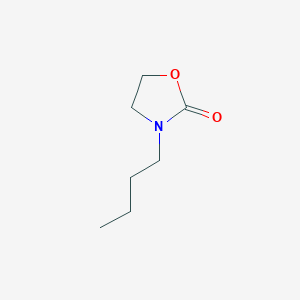
![Bis[4-(hexyloxy)phenyl] benzene-1,4-dicarboxylate](/img/structure/B14704528.png)
